(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine typically involves the condensation of benzylamine with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Benzylamine+4-Methoxybenzaldehyde→this compound+Water
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl or methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine would depend on its specific application. In general, imines can act as nucleophiles or electrophiles in chemical reactions. The molecular targets and pathways involved would vary based on the context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Benzyl-2-phenylethan-1-imine: Lacks the methoxy group.
(1E)-N-Benzyl-2-(4-hydroxyphenyl)ethan-1-imine: Contains a hydroxy group instead of a methoxy group.
(1E)-N-Benzyl-2-(4-chlorophenyl)ethan-1-imine: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can influence its reactivity and interactions compared to similar compounds. This functional group can affect the compound’s electronic properties and steric hindrance, making it unique in certain reactions and applications.
Eigenschaften
CAS-Nummer |
112402-33-2 |
---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-benzyl-2-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C16H17NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 |
InChI-Schlüssel |
VNUSSLGIVJWRSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC=NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.